Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate

CAS No.:

Cat. No.: VC17409365

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO4 |

|---|---|

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | methyl 1-methyl-2,3-dioxoindole-5-carboxylate |

| Standard InChI | InChI=1S/C11H9NO4/c1-12-8-4-3-6(11(15)16-2)5-7(8)9(13)10(12)14/h3-5H,1-2H3 |

| Standard InChI Key | HENVEYFKOOGIOO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)C(=O)C1=O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

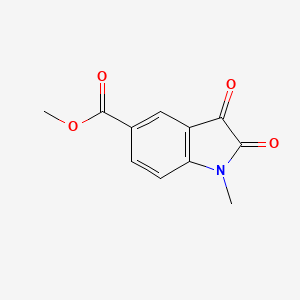

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate features a bicyclic indoline core substituted at positions 1, 2, 3, and 5. The indoline system is saturated at the 2-3 position, with ketone groups at C2 and C3, a methyl group at N1, and a methyl ester at C5 (Figure 1). This arrangement confers significant polarity and planar rigidity, influencing both its reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | methyl 1-methyl-2,3-dioxoindole-5-carboxylate |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)C(=O)C1=O |

The compound’s canonical SMILES string, CN1C2=C(C=C(C=C2)C(=O)OC)C(=O)C1=O, encodes its substitution pattern, while its InChIKey (HENVEYFKOOGIOO-UHFFFAOYSA-N) ensures unique chemical identifier standardization.

Comparative Structural Analysis

Structurally analogous compounds, such as methyl 2,3-dioxoindoline-7-carboxylate (C₁₀H₇NO₄) and 1-methyl-2,3-dioxoindoline-5-carboxamide (C₁₀H₈N₂O₃), share the dioxoindoline backbone but differ in functional group placement. For instance, replacing the C5 ester with a carboxamide alters hydrogen-bonding capacity, impacting solubility and target affinity . Similarly, positional isomerism (e.g., C5 vs. C7 carboxylation) influences electronic distribution and steric interactions, as evidenced by divergent spectroscopic profiles .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of methyl 1-methyl-2,3-dioxoindoline-5-carboxylate typically proceeds via a multi-step sequence starting from isatin (indoline-2,3-dione). Key steps include:

-

N-Methylation: Treatment of isatin with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-methylisatin.

-

Esterification: Subsequent reaction with methyl chloroformate introduces the C5 carboxylate group.

-

Purification: Chromatographic techniques isolate the final product, with yields averaging 60–75%.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF, 80°C, 6h | 85 |

| Esterification | ClCO₂CH₃, pyridine, 0°C→RT, 12h | 70 |

Green Chemistry Approaches

Recent advances emphasize solvent-free protocols to enhance sustainability. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% . Catalytic systems employing ionic liquids or recyclable solid acids (e.g., zeolites) further minimize waste, aligning with green chemistry principles .

Physicochemical Properties

Spectral Characterization

The compound’s identity is confirmed through spectroscopic techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, ArH), 7.95 (d, J = 8.4 Hz, 1H, ArH), 7.50 (d, J = 8.4 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃).

-

IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (aromatic C=C).

-

MS (EI): m/z 219 [M]⁺, 191 [M – CO]⁺, 163 [M – CO – CO]⁺.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). It remains stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, necessitating storage at –20°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume